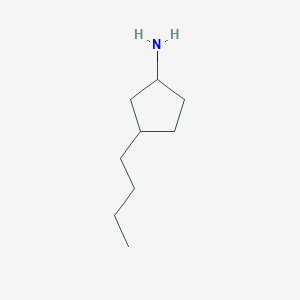![molecular formula C18H18BrNO3 B2785461 6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide CAS No. 823827-76-5](/img/structure/B2785461.png)
6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide” appears to contain several functional groups. It has a bromine atom attached, indicating it’s a brominated compound. It also seems to contain a cyclohexene, a carboxamide group, and a chromene structure. These functional groups could potentially give this compound various chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a cyclohexene ring and a chromene structure would give the molecule a certain degree of rigidity . The bromine atom could potentially be involved in halogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom could potentially be replaced in a substitution reaction. The double bond in the cyclohexene ring could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .Mécanisme D'action
Mode of Action
It is known that n-[2-(cycloalk-1-en-1-yl)-6-methylphenyl]-4-methylbenzenesulfonamides, a class of compounds to which it belongs, react with 2-bromoethyl acetate to give corresponding halogen substitution products . These products are then hydrolyzed in an alkaline medium to form N-[2-(cycloalk-1-en-1-yl)-6-methylphenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamides . The latter undergo cyclization by the action of molecular bromine to afford N-tosylbenzo[e]cycloalka[g][1,4]oxazocines .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. The cyclization products in solution were slowly converted to atropisomers . This suggests that the compound might influence the equilibrium of certain biochemical reactions.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Some compounds in the same class are known to inhibit biochemical processes in cells . They have been reported to have various biological activities , including antithrombotic and analgesic effects , and modulation of the central nervous system .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide is its specificity for the TBK1/IKKε kinase, which makes it a valuable tool for studying the role of this kinase in innate immune responses. This compound has also been shown to have antiviral and anticancer activity, which makes it a valuable tool for studying the mechanisms of viral infection and cancer growth. One of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated in lab experiments.
Orientations Futures
There are several future directions for the study of 6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide. One direction is the development of more specific inhibitors of the TBK1/IKKε kinase, which could have potential therapeutic applications in various diseases. Another direction is the study of the immunomodulatory effects of this compound and its potential applications in the treatment of autoimmune disorders. Finally, the study of the potential toxicity of this compound and its effects on normal cells could also be a future direction for research.
Méthodes De Synthèse
The synthesis of 6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide involves several steps. The first step involves the reaction of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone to form 3-bromo-4-(cyclohex-1-en-1-yl)phenol. The second step involves the reaction of the product obtained from the first step with ethyl 2-oxo-2-(phenylamino)acetate to form this compound, which is this compound.
Applications De Recherche Scientifique
6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antiviral activity against several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. This compound has also been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been shown to have immunomodulatory effects and has potential applications in the treatment of autoimmune disorders.
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c19-14-6-7-16-13(10-14)11-15(18(22)23-16)17(21)20-9-8-12-4-2-1-3-5-12/h4,6-7,10-11H,1-3,5,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHPMJUYAMZLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2785378.png)
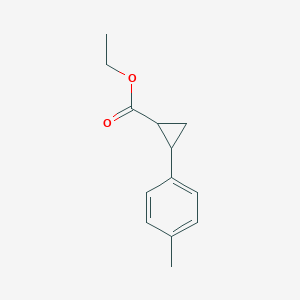
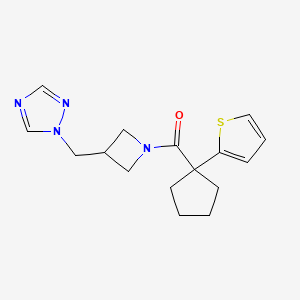
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2785382.png)
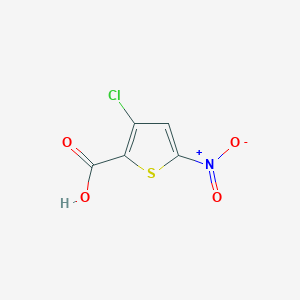
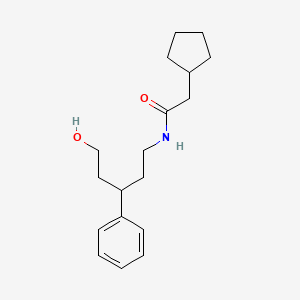
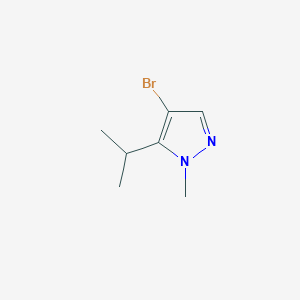
![2-[(4-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2785389.png)
![5-Formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2785390.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2785391.png)
![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2785392.png)
![3-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2785394.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2785395.png)
